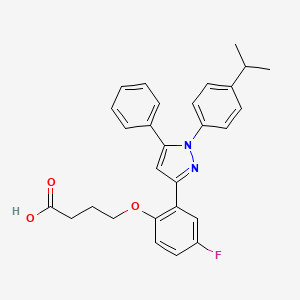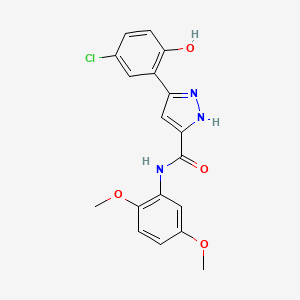
(1S,2S)-1,2-Bis(4-bromophenyl)ethane-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2S)-1,2-Bis(4-bromophenyl)ethane-1,2-diamine is a chiral diamine compound characterized by the presence of two bromophenyl groups attached to an ethane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1,2-Bis(4-bromophenyl)ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromobenzaldehyde and a suitable chiral diamine precursor.
Condensation Reaction: The 4-bromobenzaldehyde undergoes a condensation reaction with the chiral diamine precursor under controlled conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.
化学反应分析
Types of Reactions
(1S,2S)-1,2-Bis(4-bromophenyl)ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide, thiols, or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
(1S,2S)-1,2-Bis(4-bromophenyl)ethane-1,2-diamine has several scientific research applications, including:
Asymmetric Synthesis: The compound is used as a chiral ligand or catalyst in asymmetric synthesis, enabling the production of enantiomerically pure compounds.
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: The compound is utilized in the development of advanced materials, such as polymers and nanomaterials, with specific properties.
Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions due to its chiral nature.
作用机制
The mechanism of action of (1S,2S)-1,2-Bis(4-bromophenyl)ethane-1,2-diamine involves its interaction with molecular targets through its chiral centers and functional groups. The compound can form coordination complexes with metal ions, which can then participate in catalytic cycles. The bromophenyl groups provide additional sites for interaction with biological molecules, influencing pathways and processes at the molecular level.
相似化合物的比较
Similar Compounds
(1R,2R)-1,2-Bis(4-bromophenyl)ethane-1,2-diamine: The enantiomer of the compound with opposite chirality.
1,2-Diphenylethane-1,2-diamine: A similar compound without the bromine substituents.
1,2-Bis(4-chlorophenyl)ethane-1,2-diamine: A related compound with chlorine substituents instead of bromine.
Uniqueness
(1S,2S)-1,2-Bis(4-bromophenyl)ethane-1,2-diamine is unique due to its specific chiral configuration and the presence of bromine atoms, which can influence its reactivity and interactions. The bromine atoms can participate in halogen bonding and other non-covalent interactions, enhancing the compound’s utility in various applications.
属性
分子式 |
C14H14Br2N2 |
|---|---|
分子量 |
370.08 g/mol |
IUPAC 名称 |
(1S,2S)-1,2-bis(4-bromophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C14H14Br2N2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,13-14H,17-18H2/t13-,14-/m0/s1 |
InChI 键 |
XURRKKYAGFWNPT-KBPBESRZSA-N |
手性 SMILES |
C1=CC(=CC=C1[C@@H]([C@H](C2=CC=C(C=C2)Br)N)N)Br |
规范 SMILES |
C1=CC(=CC=C1C(C(C2=CC=C(C=C2)Br)N)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


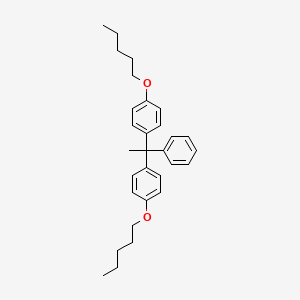
![3,7-Dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraen-1-ol](/img/structure/B14082683.png)
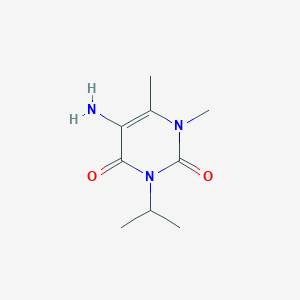
![3-Hydroxymethyl-2,9-dioxa-6-aza-spiro[4.5]decane-6-carboxylicacidtert-butylester](/img/structure/B14082708.png)
![2-(4-(Trifluoromethyl)phenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B14082716.png)
![2-{[6-(5-Chloro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hexyl]amino}ethan-1-ol](/img/structure/B14082717.png)
![1-(3-Methoxyphenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082729.png)
![methyl [9-(4-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate](/img/structure/B14082735.png)
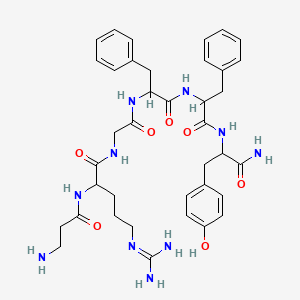
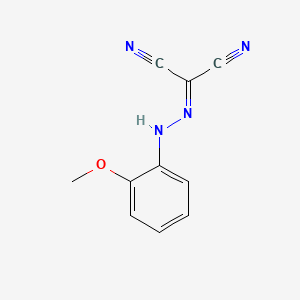
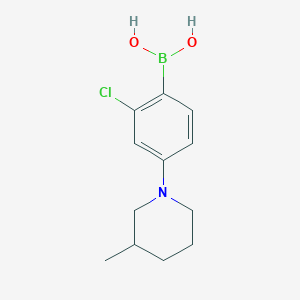
![8-(3-chloro-4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14082791.png)
